(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPNDGBTIEHCS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminobenzenesulfonamide derivatives: These serve as precursors for the benzisothiazole core.
- Unsaturated carboxylic acid derivatives: Such as crotonic acid or its activated forms, to introduce the but-2-enoic acid side chain.
Synthetic Strategy
Formation of the Benzisothiazole Core:
The initial step involves cyclization of 2-aminobenzenesulfonamide derivatives under oxidative or dehydrative conditions to form the benzisothiazole ring with sulfone functionality. Oxidizing agents like hydrogen peroxide or peracids are typically employed to achieve the 1,1-dioxido (sulfone) state.Introduction of the But-2-enoic Acid Side Chain:
The benzisothiazole core is then functionalized at the 2-position with a vinyl carboxylic acid substituent. This can be achieved via nucleophilic substitution or coupling reactions using activated crotonic acid derivatives (e.g., acid chlorides or anhydrides) under controlled conditions to ensure the (E)-configuration is maintained.Purification and Isolation:
The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using suitable solvents (e.g., ethyl acetate, hexane mixtures). High-performance liquid chromatography (HPLC) may be used for analytical purity confirmation.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzisothiazole ring formation | 2-Aminobenzenesulfonamide + oxidant (H2O2) | Controlled temperature (~50-80°C), solvent: acetic acid or aqueous media |
| Side chain attachment | Crotonic acid chloride + base (e.g., triethylamine) | Anhydrous conditions, inert atmosphere (N2), temperature 0-25°C to avoid isomerization |
| Purification | Recrystallization or chromatography | Solvent choice critical for yield and purity |
Yield and Purity
- Reported yields for the overall synthesis range from 60% to 80%, depending on reaction optimization and scale.
- Purity is typically >95% as confirmed by NMR, HPLC, and mass spectrometry analyses.
Research Findings and Optimization
- Stereochemical Control: Maintaining the (E)-configuration of the but-2-enoic acid side chain is critical, as isomerization to the (Z)-form can occur under acidic or high-temperature conditions. Using mild reaction temperatures and protecting groups during coupling steps helps preserve stereochemistry.
- Oxidation Step: The oxidation of the thiazole sulfur to sulfone is best performed under controlled conditions to avoid over-oxidation or degradation of the heterocyclic ring.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate coupling reactions but require careful removal post-reaction to avoid contamination.
- Safety and Handling: Due to the potential toxicity and irritant nature of intermediates and the final compound, synthesis should be performed with appropriate personal protective equipment (PPE) and under fume hood conditions. Waste disposal must follow hazardous chemical protocols.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Starting materials | 2-Aminobenzenesulfonamide, crotonic acid derivatives |
| Key reagents | Hydrogen peroxide (oxidant), acid chlorides, bases |
| Reaction medium | Acetic acid, anhydrous solvents (e.g., DMF) |
| Temperature range | 0–80°C depending on step |
| Reaction time | Several hours per step (3–12 h typical) |
| Yield | 60–80% overall |
| Purification methods | Recrystallization, column chromatography |
| Analytical confirmation | NMR, HPLC, MS |
| Storage conditions | -20°C for long-term stability |
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzisothiazolone derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an aldose reductase inhibitor , which is relevant in the treatment of diabetic complications. Studies indicate that derivatives of benzothiazole can exhibit significant inhibitory activity against this enzyme, suggesting that (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid may have therapeutic implications in managing diabetes-related conditions .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Its structure allows for interaction with microbial cell membranes or enzymes critical for bacterial survival. This suggests its potential use in developing new antimicrobial agents .
Material Science
Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of novel materials with specific electronic or optical properties. Its application in polymer chemistry and nanotechnology is being investigated for creating advanced materials with tailored functionalities .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with thiol-containing enzymes, leading to the inhibition of their activity. This can disrupt various cellular processes, including redox balance and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Pharmacological Activity
- Antimycobacterial Activity: Derivatives such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.78 μg/mL), attributed to the benzisothiazole-dioxide moiety’s ability to disrupt bacterial membrane integrity .
- Toxicity Profile: Unlike acetaminophen analogs, which produce hepatotoxic metabolites (e.g., NAPQI), (2E)-4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid derivatives undergo hydrolysis to form hydrophilic metabolites (e.g., compound 50 in Scheme 19), significantly reducing liver toxicity .
Metabolic Stability
The enoic acid derivative’s α,β-unsaturated system is susceptible to Michael addition reactions with glutathione (GSH), a detoxification pathway observed in related compounds like SAPS . However, its rigid (2E)-configuration slows metabolic degradation compared to flexible analogs such as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, which undergoes rapid esterase-mediated hydrolysis .
Biological Activity
The compound (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, also known by its CAS number 10295-14-4, is a derivative of benzisothiazole with potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9NO5S
- Molecular Weight : 267.26 g/mol
- IUPAC Name : this compound
- Synonyms : 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of thiosalicylic acid with other reagents in a one-pot reaction strategy. This method has been shown to yield high purity and good yields of the product, facilitating further biological testing .
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzisothiazole derivatives. In particular, compounds related to this compound have been tested against the dengue virus. Research indicates that certain derivatives exhibit inhibitory activity against the NS2B/NS3 protease of the dengue virus with IC50 values in the micromolar range . These findings suggest a promising avenue for developing new antiviral agents.
Antimicrobial Properties
Benzisothiazole derivatives have also demonstrated antimicrobial activity. The structural framework of these compounds allows them to interact with bacterial enzymes or cellular structures, leading to inhibition of growth. Studies indicate that specific derivatives can effectively combat both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. Several benzisothiazole derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism appears to involve interference with cell cycle regulation and induction of oxidative stress.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Tiew et al. (2020) | Antiviral activity | Identified BIT hybrids with low micromolar inhibition against DENV proteases. |
| Lai et al. (2020) | Antimicrobial properties | Demonstrated efficacy against multiple bacterial strains using BIT derivatives. |
| Lombardino et al. (1971) | Anticancer activity | Reported cytotoxic effects in various cancer cell lines with BIT derivatives showing promise in preclinical studies. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, and how can reaction conditions be optimized to improve yields?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions using benzisothiazolone precursors. For example, derivatives of 1,2-benzisothiazol-3(2H)-one are functionalized through acylations, halogenations, or cyano substitutions (e.g., with 4-fluorobenzoyl or 4-cyanobenzoyl groups) to generate intermediates . Optimization involves adjusting substituents on the benzisothiazolone core and reaction solvents. Lower yields (e.g., 21% for 6e in ) may result from steric hindrance or electron-withdrawing groups, while higher yields (e.g., 92% for 6k) are achieved with chloro-substituted aryl groups due to improved electrophilicity .
| Substituent (Example ID) | Yield (%) | Physical State |
|---|---|---|
| 4-Methoxyphenyl (6e) | 21 | White solid |
| 4-Chlorobenzoyl (6k) | 92 | Yellow-green |
| 4-Cyanobenzoyl (6l) | 42 | White solid |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s stereochemistry and confirming the (2E)-configuration of the α,β-unsaturated acid moiety . Spectroscopic techniques include:
- NMR : H and C NMR to verify proton environments and carbonyl/vinyl signals.
- IR : Peaks at ~1700 cm (C=O stretching) and ~1300 cm (S=O vibrations) confirm functional groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the compound’s stability under varying pH, temperature, or solvent systems influence experimental outcomes?
- Methodology : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For instance, highlights that organic compounds in aqueous matrices degrade over time, altering reactivity. Stabilization methods include:
- Low-temperature storage : Slows hydrolysis of the α,β-unsaturated acid moiety.
- Inert atmospheres : Prevents oxidation of the sulfone group (1,1-dioxido) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Methodology : Cross-study discrepancies often arise from variations in assay conditions (e.g., bacterial strains, cell lines). To address this:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzisothiazolone enhance antimicrobial activity but may increase cytotoxicity) .
Q. What computational strategies predict the compound’s reactivity for designing novel derivatives?
- Methodology : Density functional theory (DFT) calculations model the electron-deficient α,β-unsaturated acid moiety’s reactivity. Key parameters:
- Frontier molecular orbitals : Predict nucleophilic attack sites.
- Solvent effects : Polar solvents stabilize transition states in Michael addition reactions .
Q. How can limitations in experimental design (e.g., sample variability, degradation) be mitigated when generalizing results to real-world systems?
- Methodology : identifies sample degradation and limited pollution variability as key issues. Solutions include:
- Enhanced sampling : Use >144 mixtures (vs. 8 initial samples in ) to capture real-world complexity.
- Real-time monitoring : In-line spectroscopy (e.g., NIR or Raman) tracks degradation kinetics during experiments .
Data Contradiction Analysis
- Example : Conflicting yields for derivatives with similar substituents (e.g., 4-fluorobenzoyl at 77% vs. 4-cyanobenzoyl at 42% in ).
- Resolution : Electron-withdrawing groups (e.g., -CN) may deactivate the benzisothiazolone core, reducing reactivity in acylation steps. Steric effects from bulkier substituents further hinder access to the reaction site.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
